二辛酰甘油

描述

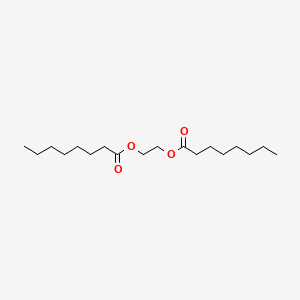

Dioctanoylglycol, also known as Ethylene glycol dicaprylate, is a diacylglycerol analog . It has the molecular formula C18H34O4 and a molecular weight of 314.5 g/mol . It is also known by other names such as 2-octanoyloxyethyl octanoate, Dioctanoyl ethylene glycol, Ethylene glycol dioctanoate, and Ethylene dicaprylate .

Synthesis Analysis

The synthesis of Dioctanoylglycol or similar diacylglycerols involves protection and deprotection of glycerol linkers . A novel glycolipid designed to be an easily accessible structural surrogate of monoglucosyl diacylglycerol (MGDG) has been synthesized . In this molecule, glycerol is replaced with (S)-1,2,4-trihydroxybutane . Another study synthesized Dioctanoylglycol by esterifying GA with octanoyl groups (C8) to improve its water solubility .

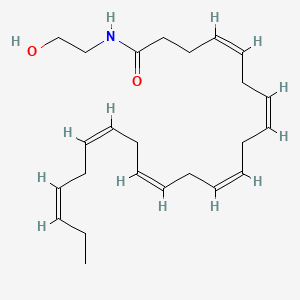

Molecular Structure Analysis

The molecular structure of Dioctanoylglycol is characterized by its IUPAC name 2-octanoyloxyethyl octanoate . Its InChI is InChI=1S/C18H34O4/c1-3-5-7-9-11-13-17(19)21-15-16-22-18(20)14-12-10-8-6-4-2/h3-16H2,1-2H3 and its Canonical SMILES is CCCCCCCC(=O)OCCOC(=O)CCCCCCC .

Physical And Chemical Properties Analysis

Dioctanoylglycol has a molecular weight of 314.5 g/mol . Its physical and chemical properties include a Hydrogen Bond Donor Count of 0, a Hydrogen Bond Acceptor Count of 4, and a Rotatable Bond Count of 17 . Its Exact Mass is 314.24570956 g/mol and its Monoisotopic Mass is 314.24570956 g/mol .

科学研究应用

生化研究

二辛酰甘油已知是一种二酰基甘油激酶(DGK)抑制剂。它已被用于研究增强趋化肽在人嗜中性粒细胞中对呼吸爆发刺激的作用 。这表明它在研究免疫反应和炎症过程方面具有潜在的应用价值。

材料科学

虽然与二辛酰甘油没有直接关系,但差示扫描量热法(DSC)是一种常用于材料科学的技术,它取得了进展,使得新应用成为可能,例如评估油脂的氧化稳定性和预测货架期 。二辛酰甘油可以用DSC法研究其热性能和稳定性。

作用机制

Target of Action

Dioctanoylglycol, also known as Ethylene glycol dicaprylate, is a diacylglycerol analog . Its primary target is Diacylglycerol kinase (DGK) , an enzyme that plays a crucial role in the regulation of intracellular concentrations of diacylglycerol and phosphatidic acid . DGK phosphorylates diacylglycerol (DAG) to generate phosphatidic acid (PA), modulating the balance between these two signaling lipids .

Mode of Action

Dioctanoylglycol acts as a DGK inhibitor . It inhibits the phosphorylation of diacylglycerol in cells, leading to a longer-lived diacylglycerol signal . This inhibition disrupts the balance between DAG and PA, potentially affecting various cellular processes regulated by these signaling lipids.

Biochemical Pathways

The primary biochemical pathway affected by Dioctanoylglycol is the phosphoinositide signaling pathway . By inhibiting DGK, Dioctanoylglycol prevents the conversion of DAG to PA, leading to an accumulation of DAG. This could potentially affect multiple downstream signaling pathways regulated by DAG and PA, including those involved in cell proliferation, migration, glucose intake, immunity, and neuronal network construction .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound like Dioctanoylglycol. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its target . .

安全和危害

属性

IUPAC Name |

2-octanoyloxyethyl octanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34O4/c1-3-5-7-9-11-13-17(19)21-15-16-22-18(20)14-12-10-8-6-4-2/h3-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTNFLUQQANUSLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)OCCOC(=O)CCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

54406-23-4 | |

| Record name | Polyethylene glycol dicaprylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54406-23-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID60211771 | |

| Record name | Dioctanoyl ethylene glycol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60211771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

627-86-1 | |

| Record name | Dioctanoyl ethylene glycol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000627861 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 627-86-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97300 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dioctanoyl ethylene glycol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60211771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

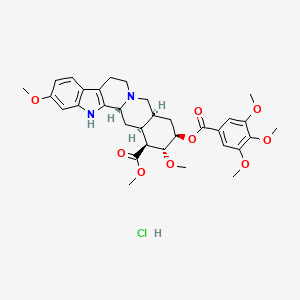

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-({6-[Allyl(methyl)amino]hexyl}oxy)-2-fluorophenyl](4-bromophenyl)methanone](/img/structure/B1662478.png)